Tebipenem pivoxil

Catalog No.
S544817
CAS No.
161715-24-8
M.F
C22H31N3O6S2
M. Wt
497.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tebipenem pivoxil

CAS Number

161715-24-8

Product Name

Tebipenem pivoxil

IUPAC Name

2,2-dimethylpropanoyloxymethyl (4R,5S,6S)-3-[1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate

Molecular Formula

C22H31N3O6S2

Molecular Weight

497.6 g/mol

InChI

InChI=1S/C22H31N3O6S2/c1-11-15-14(12(2)26)18(27)25(15)16(19(28)30-10-31-20(29)22(3,4)5)17(11)33-13-8-24(9-13)21-23-6-7-32-21/h11-15,26H,6-10H2,1-5H3/t11-,12-,14-,15-/m1/s1

InChI Key

SNUDIPVBUUXCDG-QHSBEEBCSA-N

SMILES

CC1C2C(C(=O)N2C(=C1SC3CN(C3)C4=NCCS4)C(=O)OCOC(=O)C(C)(C)C)C(C)O

Solubility

Soluble in DMSO

Synonyms

ME1211; ME-1211; ME 1211; SPR994; SPR-994; SPR 994; TBM-PI; Tebipenem pivoxil

Canonical SMILES

CC1C2C(C(=O)N2C(=C1SC3CN(C3)C4=NCCS4)C(=O)OCOC(=O)C(C)(C)C)C(C)O

Isomeric SMILES

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1SC3CN(C3)C4=NCCS4)C(=O)OCOC(=O)C(C)(C)C)[C@@H](C)O

Description

The exact mass of the compound Tebipenem pivoxil is 497.1654 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - beta-Lactams - Carbapenems - Supplementary Records. It belongs to the ontological category of carbapenems in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Antibiotic Resistance Studies

    The rise of antibiotic-resistant bacteria is a major public health concern. Tebipenem pivoxil demonstrates effectiveness against a broad range of bacteria, including some strains resistant to other antibiotics. Researchers are investigating its potential role in combating multidrug-resistant organisms.

  • Microbiology Research

    Tebipenem pivoxil's mechanism of action involves inhibiting the synthesis of bacterial cell walls. Studying how this compound interacts with different bacterial species can provide valuable insights into bacterial physiology and inform the development of new antibiotics [].

  • Drug Discovery and Development

    The chemical structure and properties of Tebipenem pivoxil can serve as a foundation for the development of novel antibiotics. By modifying its structure, researchers can potentially create new drugs with improved potency, broader spectrum activity, or reduced side effects.

Tebipenem pivoxil is an orally bioavailable prodrug of tebipenem, a member of the carbapenem class of antibiotics. It is specifically designed to combat multidrug-resistant Gram-negative pathogens, including strains that are resistant to quinolones and extended-spectrum beta-lactamases. The compound is characterized by its ability to inhibit bacterial cell wall synthesis through binding to penicillin-binding proteins, similar to other beta-lactam antibiotics. Tebipenem pivoxil has been developed to enhance oral absorption, making it a promising alternative to intravenous carbapenem therapies .

  • Like other β-lactam antibiotics, tebipenem inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs) []. This binding prevents the formation of the peptidoglycan layer, a crucial component of the bacterial cell wall, leading to cell death [].
  • Tebipenem pivoxil demonstrates broad-spectrum activity against various Gram-negative and Gram-positive bacteria, including MDR strains like extended-spectrum beta-lactamase (ESBL)-producing Enterobacterales [].
  • Clinical trials suggest tebipenem pivoxil is well-tolerated with a safety profile similar to other carbapenems []. The most common adverse events reported include mild diarrhea and headache [].
  • As with other carbapenems, tebipenem pivoxil may have the potential to lower the seizure threshold and requires dose adjustments in patients with kidney dysfunction [].
  • Due to its broad-spectrum activity, tebipenem pivoxil use raises concerns about promoting the development of further antibiotic resistance. Careful stewardship practices will be crucial if this drug is approved for clinical use.

  • Salt-Forming Reaction: Tebipenem is mixed with a solvent and a salt, often using a phase-transfer catalyst, under controlled temperatures (15-35 °C). This step is crucial for the formation of the active drug .
  • Esterification: Chloromethyl pivalate is added to the mixture, leading to an esterification reaction that converts tebipenem into its pivoxil form. This reaction enhances the stability and bioavailability of the compound .
  • Crystallization: Following the completion of the reaction, extraction and concentration steps are performed, culminating in crystallization to obtain pure tebipenem pivoxil .

Tebipenem pivoxil exhibits significant antibacterial activity against various pathogens. Its minimum inhibitory concentrations (MIC) against common bacteria such as Escherichia coli and Staphylococcus aureus demonstrate its potency . The compound has shown effectiveness in both in vitro and in vivo studies, significantly reducing mortality rates in sepsis models compared to other antibiotics like meropenem . Tebipenem pivoxil's unique structure allows it to evade some resistance mechanisms that affect other beta-lactams, making it particularly valuable in treating infections caused by resistant strains .

The industrial preparation of tebipenem pivoxil can be summarized as follows:

  • Mixing: Combine tebipenem with a solvent (commonly N,N-dimethylformamide) and a salt.
  • Catalysis: Introduce a phase-transfer catalyst to facilitate the reaction.
  • Esterification: Add chloromethyl pivalate at controlled temperatures.
  • Extraction and Concentration: After the reaction completes, extract the product and concentrate it.
  • Crystallization: Use a secondary solvent for crystallization, yielding tebipenem pivoxil with high purity (yield over 88%) .

Tebipenem pivoxil is primarily used as an antibiotic for treating infections caused by multidrug-resistant bacteria. Its oral formulation makes it suitable for outpatient therapy, providing an alternative to intravenous treatments. Current research focuses on its application in treating complicated urinary tract infections and intra-abdominal infections . Additionally, studies are ongoing to evaluate its effects on gut microbiota compared to traditional antibiotics like amoxicillin-clavulanic acid .

Research indicates that tebipenem pivoxil does not significantly disrupt gut microbiota compared to other antibiotics, which can lead to dysbiosis. This characteristic may provide an advantage in clinical settings where preservation of gut flora is essential for patient recovery . Furthermore, interaction studies have explored its pharmacokinetics in different states (fed vs. fasted), demonstrating consistent absorption profiles across various conditions .

Tebipenem pivoxil shares similarities with several other carbapenem antibiotics but stands out due to its unique prodrug formulation that enhances oral bioavailability. Below is a comparison with notable similar compounds:

Compound NameOral BioavailabilitySpectrum of ActivityResistance Mechanisms
Tebipenem PivoxilHighMultidrug-resistant Gram-negativeLess affected by beta-lactamases
MeropenemModerateBroad-spectrumSusceptible to some beta-lactamases
ImipenemModerateBroad-spectrumSusceptible to some beta-lactamases
ErtapenemHighLimited Gram-positive activityResistant to some beta-lactamases

Uniqueness of Tebipenem Pivoxil

Tebipenem pivoxil's distinctiveness lies in its prodrug design, which significantly improves oral absorption compared to traditional carbapenems like meropenem and imipenem. This feature allows for effective outpatient management of serious infections without requiring intravenous administration .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.3

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

1

Exact Mass

497.16542806 g/mol

Monoisotopic Mass

497.16542806 g/mol

Heavy Atom Count

33

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

95AK1A52I8

Pharmacology

Tebipenem Pivoxil is an orally available pivaloyloxymethyl ester prodrug of tebipenem, a broad-spectrum 1-beta-methylcarbapenem antibiotic with a 1-(1,3-thiazolin-2-yl) azetidin-3-ylthio group at the C-2 position. After oral administration of tebipenem pivoxil, the ester bond is cleaved, releasing active tebipenem.

ATC Code

J - Antiinfectives for systemic use
J01 - Antibacterials for systemic use
J01D - Other beta-lactam antibacterials
J01DH - Carbapenems
J01DH06 - Tebipenem pivoxil

Other CAS

161715-24-8

Wikipedia

Tebipenem pivoxil

Dates

Modify: 2023-08-15
1: Kataoka H, Kasahara H, Sasagawa Y, Matsumoto M, Shimada S. [Evaluation of safety and efficacy of tebipenem pivoxil granules for pediatric in pneumonia, otitis media and sinusitis]. Jpn J Antibiot. 2016 Feb;69(1):53-76. Japanese. PubMed PMID: 27290830.
2: Yao Q, Wang J, Cui T, Yang Z, Su M, Zhao P, Yan H, Zhan Y, Yang H. Antibacterial Properties of Tebipenem Pivoxil Tablet, a New Oral Carbapenem Preparation against a Variety of Pathogenic Bacteria in Vitro and in Vivo. Molecules. 2016 Jan 6;21(1):62. doi: 10.3390/molecules21010062. PubMed PMID: 26751436.
3: Cielecka-Piontek J, Zalewski P, Paczkowska M. The chromatographic approach to kinetic studies of tebipenem pivoxil. J Chromatogr Sci. 2015 Feb;53(2):325-30. doi: 10.1093/chromsci/bmu063. Epub 2014 Jun 30. PubMed PMID: 24981980.
4: Sugita R. Good transfer of tebipenem into middle ear effusion conduces to the favorable clinical outcomes of tebipenem pivoxil in pediatric patients with acute otitis media. J Infect Chemother. 2013 Jun;19(3):465-71. doi: 10.1007/s10156-012-0513-5. Epub 2013 Feb 8. PubMed PMID: 23393013.
5: Sakata H. [Clinical efficacy of tebipenem pivoxil treatment in children with pneumonia, who had no relief despite having administered oral beta-lactam antibiotics]. Jpn J Antibiot. 2011 Jun;64(3):171-7. Japanese. PubMed PMID: 21861308.
6: Kato K, Shirasaka Y, Kuraoka E, Kikuchi A, Iguchi M, Suzuki H, Shibasaki S, Kurosawa T, Tamai I. Intestinal absorption mechanism of tebipenem pivoxil, a novel oral carbapenem: involvement of human OATP family in apical membrane transport. Mol Pharm. 2010 Oct 4;7(5):1747-56. doi: 10.1021/mp100130b. Epub 2010 Sep 3. PubMed PMID: 20735088.
7: Kuroki H, Tateno N, Ikeda H, Saito N. Investigation of pneumonia-causing pathogenic organisms in children and the usefulness of tebipenem pivoxil for their treatment. J Infect Chemother. 2010 Aug;16(4):280-7. doi: 10.1007/s10156-010-0053-9. Epub 2010 Mar 31. PubMed PMID: 20352278.
8: Yagi Y, Nawa T, Kurata Y, Shibasaki S, Suzuki H, Kurosawa T. [Convulsive liability of an oral carbapenem antibiotic, tebipenem pivoxil]. Jpn J Antibiot. 2009 Jun;62(3):241-52. Japanese. PubMed PMID: 19882983.
9: Kijima K, Morita J, Suzuki K, Aoki M, Kato K, Hayashi H, Shibasaki S, Kurosawa T. [Pharmacokinetics of tebipenem pivoxil, a novel oral carbapenem antibiotic, in experimental animals]. Jpn J Antibiot. 2009 Jun;62(3):214-40. Japanese. PubMed PMID: 19882982.
10: Baba S, Yamanaka N, Suzuki K, Furukawa M, Furuya N, Ubukata K, Totsuka K. [Clinical efficacy, safety and PK-PD analysis of tebipenem pivoxil in a phase II clinical trial in otolaryngological infections]. Jpn J Antibiot. 2009 Apr;62(2):155-77. Japanese. PubMed PMID: 19673357.
11: Kijima K, Sato N, Koresawa T, Morita J, Hayashi H, Shibasaki S, Kurosawa T, Totsuka K. [Pharmacokinetics analysis of tebipenem pivoxil in a phase II clinical trial in otolaryngological infections]. Jpn J Antibiot. 2009 Apr;62(2):143-54. Japanese. PubMed PMID: 19673356.
12: Nakashima M, Morita J, Takata T, Aizawa K. [Effect of diet on the pharmacokinetics of tebipenem pivoxil fine granules in healthy male volunteers]. Jpn J Antibiot. 2009 Apr;62(2):136-42. Japanese. PubMed PMID: 19673355.
13: Baba S, Kasahara H, Morita J, Aizawa K, Sunakawa K. [Tissue and aural discharge distribution of tebipenem pivoxil]. Jpn J Antibiot. 2009 Apr;62(2):127-35. Japanese. PubMed PMID: 19673354.
14: Sato N, Kijima K, Koresawa T, Mitomi N, Morita J, Suzuki H, Hayashi H, Shibasaki S, Kurosawa T, Totsuka K. Population pharmacokinetics of tebipenem pivoxil (ME1211), a novel oral carbapenem antibiotic, in pediatric patients with otolaryngological infection or pneumonia. Drug Metab Pharmacokinet. 2008;23(6):434-46. PubMed PMID: 19122338.
15: Hotomi M, Suzumoto M, Itahashi K, Nagura J, Fukushima T, Shimada J, Billal DS, Yamauchi K, Fujihara K, Yamanaka N. Efficacy of a novel oral carbapenem, tebipenem pivoxil (TBM-PI), against experimental otitis media caused by penicillin resistant Streptococcus pneumoniae in chinchilla. Vaccine. 2007 Mar 22;25(13):2478-84. Epub 2006 Sep 20. PubMed PMID: 17055132.

Explore Compound Types